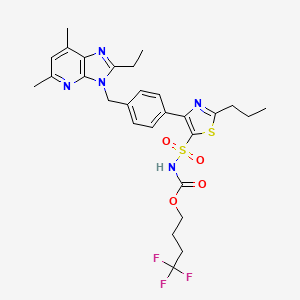

AT1R antagonist 1

描述

Structure

3D Structure

属性

分子式 |

C28H32F3N5O4S2 |

|---|---|

分子量 |

623.7 g/mol |

IUPAC 名称 |

4,4,4-trifluorobutyl N-[[4-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-2-propyl-1,3-thiazol-5-yl]sulfonyl]carbamate |

InChI |

InChI=1S/C28H32F3N5O4S2/c1-5-8-22-34-24(26(41-22)42(38,39)35-27(37)40-14-7-13-28(29,30)31)20-11-9-19(10-12-20)16-36-21(6-2)33-23-17(3)15-18(4)32-25(23)36/h9-12,15H,5-8,13-14,16H2,1-4H3,(H,35,37) |

InChI 键 |

BFEDDILOHSOJLA-UHFFFAOYSA-N |

规范 SMILES |

CCCC1=NC(=C(S1)S(=O)(=O)NC(=O)OCCCC(F)(F)F)C2=CC=C(C=C2)CN3C(=NC4=C3N=C(C=C4C)C)CC |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Angiotensin II Type 1 Receptor (AT1R) Antagonists: A Focus on Losartan

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. The primary effector of this system is Angiotensin II (Ang II), a potent vasoconstrictor that exerts its effects primarily through the Angiotensin II Type 1 Receptor (AT1R), a G-protein coupled receptor (GPCR).[1][2] Dysregulation of the RAS is a key factor in the pathophysiology of hypertension, heart failure, and kidney disease.

AT1R antagonists, also known as angiotensin receptor blockers (ARBs), are a class of drugs that selectively block the effects of Ang II at the AT1R. This guide provides a detailed examination of the mechanism of action of AT1R antagonists, using Losartan (B1675146) as a primary example. Losartan was the first orally available, nonpeptide AT1R antagonist to be approved for clinical use and serves as a foundational model for this drug class.[3] It is used to treat high blood pressure, diabetic nephropathy, and to reduce the risk of stroke.

Core Mechanism of Action

Losartan is a selective and competitive antagonist of the AT1R.[4][5][6] Its mechanism revolves around preventing Ang II from binding to and activating the AT1R, thereby inhibiting its downstream physiological effects.[1][6]

Molecular Interaction with AT1R

Losartan and its principal active metabolite, E-3174, bind to the AT1R with high affinity and selectivity, showing approximately 1,000 times more affinity for the AT1R than the AT2 receptor.[5] Losartan itself acts as a competitive antagonist, meaning it reversibly binds to the same site as Ang II.[7] Its binding causes a parallel rightward shift of the concentration-response curve for Ang II.[7]

Upon oral administration, about 14% of Losartan is metabolized by cytochrome P450 enzymes (primarily CYP2C9 and CYP3A4) into its active metabolite, E-3174 (also known as EXP3174).[3][7] This carboxylic acid derivative is 10 to 40 times more potent than Losartan and acts as a non-competitive, insurmountable antagonist.[3][5][7] This non-competitive nature means that E-3174's inhibitory effect cannot be overcome by increasing the concentration of Ang II, contributing significantly to the long duration of action of the drug.[3][7]

Some studies also suggest that certain ARBs, including Losartan, may exhibit weak inverse agonism, meaning they can reduce the basal, agonist-independent activity of the AT1R.[8][9]

Pharmacological Effects

By blocking the Ang II/AT1R interaction, Losartan and E-3174 inhibit a cascade of physiological responses:[1][4]

-

Vasodilation: They prevent Ang II-induced vasoconstriction of vascular smooth muscle, leading to a decrease in total peripheral resistance (afterload) and a reduction in blood pressure.[1][4]

-

Reduced Aldosterone (B195564) Secretion: Blockade of AT1R in the adrenal glands inhibits Ang II-stimulated aldosterone release.[1][5] This leads to decreased sodium and water retention by the kidneys, reducing blood volume and preload.[1]

-

Inhibition of Cellular Growth: Ang II is a known mitogen that promotes proliferation and hypertrophy of vascular smooth muscle and cardiac cells. Losartan counteracts these effects, which is beneficial in conditions like left ventricular hypertrophy.[5]

-

Neurohormonal Attenuation: Losartan blocks the stimulatory effects of Ang II on the sympathetic nervous system.

As a result of AT1R blockade, there is a compensatory increase in plasma renin activity and Ang II levels due to the loss of negative feedback.[4] However, the elevated Ang II levels are unable to elicit their pressor effects due to the receptor blockade.

Quantitative Pharmacological Data

The efficacy and potency of Losartan and its active metabolite have been quantified through various in vitro and in vivo studies.

Table 1: Binding Affinity and Potency of Losartan and its Metabolite (E-3174)

| Compound | Parameter | Value | Receptor/System | Reference |

| Losartan | IC₅₀ | 20 nM | Ang II binding to AT1R | [10] |

| pKi | 7.17 ± 0.07 | AT1R | [11] | |

| E-3174 | Potency vs. Losartan | 10-40x greater | AT1R | [5][7] |

| Antagonism Type | Non-competitive | AT1R | [7] |

Table 2: Key Pharmacokinetic Properties of Losartan

| Parameter | Value | Description | Reference |

| Oral Bioavailability | Approx. 33% | Subject to significant first-pass metabolism. | [3] |

| Time to Peak (Tₘₐₓ) | 1 hour (Losartan) | Time to reach maximum plasma concentration. | |

| 3-4 hours (E-3174) | |||

| Protein Binding | >98% (Losartan) | Primarily to albumin. | |

| >99.5% (E-3174) | |||

| Metabolism | ~14% converted to E-3174 | Primarily by CYP2C9 and CYP3A4. | [7] |

| Volume of Distribution | 34.4 L (Losartan) | ||

| 10.3 L (E-3174) |

Signaling Pathways

AT1R activation by Ang II triggers multiple intracellular signaling cascades. Losartan's primary mechanism is to block the initiation of these pathways.

The Renin-Angiotensin System and Losartan's Site of Action

The diagram below illustrates the RAS cascade and highlights the point of intervention for Losartan.

Caption: The Renin-Angiotensin System and the site of Losartan's antagonistic action on the AT1 receptor.

AT1R Downstream Signaling

The AT1R primarily couples to the Gq/11 family of G-proteins, but can also initiate G-protein-independent signaling via β-arrestin.

-

Gq-Protein Pathway: Upon Ang II binding, the activated Gαq subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from intracellular stores, and DAG activates protein kinase C (PKC). This cascade leads to smooth muscle contraction and cell growth.[2][12]

-

β-Arrestin Pathway: Following G-protein activation, GPCR kinases (GRKs) phosphorylate the receptor, promoting the recruitment of β-arrestin.[13] β-arrestin not only desensitizes G-protein signaling but also acts as a scaffold for other signaling molecules, leading to the activation of pathways like the extracellular signal-regulated kinase (ERK) 1/2 cascade, which can also influence cell proliferation and hypertrophy.[13][14][15]

Losartan blocks both G-protein-dependent and β-arrestin-dependent signaling by preventing the initial conformational change in the AT1R induced by Ang II.

References

- 1. What is the mechanism of Losartan Potassium? [synapse.patsnap.com]

- 2. losartan drug pathwayRat Genome Database [rgd.mcw.edu]

- 3. ClinPGx [clinpgx.org]

- 4. Losartan - Wikipedia [en.wikipedia.org]

- 5. Losartan - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. droracle.ai [droracle.ai]

- 7. Clinical pharmacokinetics of losartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential bonding interactions of inverse agonists of angiotensin II type 1 receptor in stabilizing the inactive state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. AT1-receptor response to non-saturating Ang-II concentrations is amplified by calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. β-arrestin: a signaling molecule and potential therapeutic target for heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanoactivation of the angiotensin II type 1 receptor induces β-arrestin-biased signaling through Gαi coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Beta-Arrestin-Mediated Signaling in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity and Kinetics of Olmesartan, an Angiotensin II Type 1 Receptor (AT1R) Antagonist

This technical guide provides a comprehensive overview of the binding characteristics of Olmesartan (B1677269), a potent and selective antagonist of the Angiotensin II Type 1 Receptor (AT1R). Olmesartan is a widely prescribed medication for the treatment of hypertension.[1][2] Its therapeutic efficacy is rooted in its high-affinity binding to and slow dissociation from the AT1R, effectively blocking the physiological effects of Angiotensin II.[3] This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the molecular interactions governing Olmesartan's mechanism of action.

Binding Affinity and Kinetics of Olmesartan

Olmesartan exhibits high-affinity binding to the human AT1 receptor, distinguishing it as a potent antagonist.[3][4] The binding is characterized by a slow dissociation rate, which contributes to its long-lasting therapeutic effect. The affinity and kinetic parameters of Olmesartan for the AT1R have been determined through various in vitro assays.

Data Presentation: Quantitative Binding Parameters for Olmesartan

The following tables summarize the key binding affinity and kinetic parameters for Olmesartan binding to the AT1R. These values have been compiled from studies utilizing radioligand binding assays and functional assessments.

| Parameter | Value | Cell Line | Notes | Reference |

| IC50 | 4.4 ± 0.4 nM | HA-AT1R | Inhibition of Angiotensin II-induced calcium response. | |

| IC50 | 23.9 ± 8.0 nM | BRIL-AT1R | Inhibition of Angiotensin II-induced calcium response in a modified receptor construct. | |

| Affinity | >12,500-fold greater for AT1R than AT2R | Not Specified | Demonstrates high selectivity for the AT1 receptor subtype. |

| Parameter | Value | Cell Line | Notes | Reference |

| t1/2 (dissociation) | 4.3 ± 0.7 min | CHO-hAT1 cells | Half-life of dissociation from the receptor. | |

| kobs (association) | Not specified directly, but a plateau is reached within 30 min | CHO-hAT1 cells | Pseudo-first-order association rate constant. |

Note: Kd (dissociation constant) and Ki (inhibition constant) values are closely related to IC50 values but can vary based on experimental conditions. Direct Kd and Ki values for Olmesartan were not explicitly available in the provided search results, but its high potency is consistently reported.

Experimental Protocols

The characterization of Olmesartan's binding to the AT1R relies on established in vitro techniques. The most common methods are radioligand binding assays and, for more detailed kinetic analysis, surface plasmon resonance (SPR).

Radioligand binding assays are a gold standard for quantifying receptor-ligand interactions. These assays typically involve the use of a radiolabeled ligand that binds to the receptor of interest. The binding of this radioligand can be displaced by an unlabeled competitor, such as Olmesartan, allowing for the determination of the competitor's binding affinity (IC50 or Ki).

Protocol Outline: Competitive Radioligand Binding Assay

-

Membrane Preparation: Membranes are prepared from cells expressing the human AT1R (e.g., CHO-hAT1 cells).

-

Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled AT1R antagonist (e.g., [3H]Olmesartan or 125I-[Sar1,Ile8]AngII) and varying concentrations of unlabeled Olmesartan.

-

Equilibrium: The incubation is carried out at a specific temperature (e.g., 37°C) for a sufficient duration to reach binding equilibrium.

-

Separation: Receptor-bound radioligand is separated from the unbound radioligand via rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the unlabeled competitor. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Surface plasmon resonance is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It is particularly useful for determining the kinetics of ligand binding, including the association (kon) and dissociation (koff) rate constants. In the context of GPCRs like the AT1R, SPR experiments can be challenging due to the need to maintain the receptor's native conformation.

Protocol Outline: SPR Analysis of Olmesartan Binding

-

Chip Preparation: An SPR sensor chip is functionalized to capture the AT1R. This can be achieved by immobilizing an anti-tag antibody if the receptor is tagged (e.g., with a His-tag).

-

Receptor Immobilization: Solubilized AT1R is injected over the sensor chip surface and captured by the immobilized antibody.

-

Analyte Injection (Association): A solution of Olmesartan at a known concentration is flowed over the chip surface, and the binding to the immobilized AT1R is monitored in real-time as a change in the SPR signal.

-

Buffer Wash (Dissociation): A buffer solution without Olmesartan is flowed over the chip to monitor the dissociation of the ligand from the receptor.

-

Regeneration: The chip surface is regenerated to remove the bound ligand and receptor, preparing it for the next cycle.

-

Data Analysis: The association and dissociation curves are fitted to kinetic models to determine kon, koff, and the dissociation constant (Kd).

Experimental Workflow: Surface Plasmon Resonance (SPR)

Caption: Workflow for an SPR-based binding kinetics experiment.

AT1R Signaling Pathways and Mechanism of Antagonism

The Angiotensin II Type 1 Receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating blood pressure and cardiovascular homeostasis. Upon binding of its endogenous ligand, Angiotensin II (Ang II), the AT1R activates multiple downstream signaling cascades.

Key AT1R Signaling Pathways

-

Gq/11 Pathway: The primary signaling pathway activated by the AT1R involves coupling to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events ultimately lead to physiological responses such as vasoconstriction and aldosterone (B195564) secretion.

-

G12/13 Pathway: The AT1R can also couple to G12/13 proteins, leading to the activation of Rho GTPases and subsequent downstream effects on cell growth and proliferation.

-

β-Arrestin Pathway: Like many GPCRs, the AT1R can signal through G protein-independent pathways mediated by β-arrestins. This can lead to the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2.

Olmesartan acts as an inverse agonist, meaning it not only blocks the binding of Angiotensin II but also reduces the basal, constitutive activity of the AT1R. It stabilizes the receptor in an inactive conformation, preventing the activation of the downstream signaling pathways described above.

Signaling Pathway: AT1R Activation and Olmesartan Inhibition

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Antagonizing the angiotensin II subtype 1 receptor: a focus on olmesartan medoxomil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular characterisation of the interactions between olmesartan and telmisartan and the human angiotensin II AT1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

An In-depth Technical Guide to the Downstream Signaling Pathways of AT1R Antagonists

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Angiotensin II Type 1 Receptor (AT1R) is a pivotal G protein-coupled receptor (GPCR) in the Renin-Angiotensin System (RAS), playing a crucial role in blood pressure regulation and cardiovascular homeostasis. Its dysregulation is implicated in various pathologies, including hypertension, heart failure, and kidney disease. AT1R antagonists, a class of drugs also known as angiotensin receptor blockers (ARBs), are cornerstones in the management of these conditions. This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by AT1R antagonists. It delves into the canonical G protein-dependent pathways, the increasingly recognized β-arrestin-mediated signaling, and other critical crosstalk mechanisms. This document also presents quantitative data for representative AT1R antagonists and detailed protocols for key experimental assays, offering a valuable resource for researchers in the field.

Introduction to AT1R and its Antagonists

The AT1R is a 359-amino acid integral membrane protein that is the primary mediator of the physiological and pathophysiological effects of angiotensin II (Ang II).[1] These effects include vasoconstriction, aldosterone (B195564) secretion, and cellular growth and proliferation.[1][2][3] AT1R antagonists are a class of therapeutic agents that competitively inhibit the binding of Ang II to the AT1R, thereby blocking its downstream effects.[2] This blockade leads to vasodilation, reduced blood pressure, and decreased aldosterone levels. Prominent examples of AT1R antagonists include losartan, valsartan, irbesartan, and candesartan.

Core Signaling Pathways Modulated by AT1R Antagonists

AT1R antagonists modulate a complex network of intracellular signaling pathways. These can be broadly categorized into G protein-dependent and β-arrestin-dependent pathways.

G Protein-Dependent Signaling

The classical signaling mechanism of AT1R involves its coupling to heterotrimeric G proteins, primarily of the Gq/11 family. Upon Ang II binding, the activated AT1R catalyzes the exchange of GDP for GTP on the α subunit of Gq/11, leading to its dissociation from the βγ subunits. Both the activated Gαq/11 and the Gβγ dimer can then modulate the activity of various downstream effectors.

-

Phospholipase C (PLC) Activation and Second Messenger Generation: Activated Gαq/11 stimulates phospholipase C-β (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 and Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This increase in intracellular Ca2+ is a critical signal for numerous cellular processes, including smooth muscle contraction, and aldosterone production.

-

DAG and Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with Ca2+, activates protein kinase C (PKC). PKC, in turn, phosphorylates a wide range of substrate proteins, influencing cellular processes like cell growth, differentiation, and inflammation.

-

AT1R antagonists effectively block this entire cascade by preventing the initial G protein activation.

β-Arrestin-Dependent Signaling

Beyond their role in desensitizing G protein signaling, β-arrestins (β-arrestin-1 and β-arrestin-2) can act as independent signal transducers. Following agonist-induced phosphorylation of the AT1R by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This recruitment not only uncouples the receptor from G proteins but also initiates a second wave of signaling.

-

Scaffolding for MAP Kinase Cascades: β-arrestins can act as scaffolds, bringing together components of the mitogen-activated protein kinase (MAPK) cascades, such as the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This can lead to prolonged ERK activation in the cytoplasm, which is implicated in cell survival and anti-apoptotic signaling.

-

Receptor Internalization and Endosomal Signaling: The AT1R/β-arrestin complex is internalized into endosomes via clathrin-coated pits. From these intracellular compartments, the complex can continue to signal, contributing to the spatiotemporal regulation of downstream pathways.

Conventional AT1R antagonists are generally considered to block both G protein- and β-arrestin-mediated signaling. However, the concept of "biased agonism" has emerged, where some ligands can selectively activate either the G protein or the β-arrestin pathway. This has opened new avenues for drug development, with the potential to design drugs that selectively block the detrimental G protein-mediated effects while preserving or even promoting the potentially beneficial β-arrestin-mediated signals.

Other Important Signaling Crosstalk

-

Transactivation of Receptor Tyrosine Kinases (RTKs): AT1R activation can lead to the transactivation of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR). This crosstalk is a significant mechanism by which Ang II promotes cell growth and proliferation. AT1R antagonists can inhibit this transactivation.

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another important signaling cascade activated by AT1R. Ang II can induce the rapid tyrosine phosphorylation of JAK2 and Tyk2, as well as STAT1 and STAT2. This pathway is involved in inflammation and immune responses. AT1R antagonists have been shown to suppress the activation of this pathway.

Quantitative Data for Representative AT1R Antagonists

The following tables summarize key quantitative data for several well-characterized AT1R antagonists. These values are essential for comparing the potency and efficacy of different compounds.

Table 1: Binding Affinities of AT1R Antagonists

| Compound | Radioligand | Tissue/Cell Line | Ki (nM) | Bmax (fmol/mg protein) | Kd (nM) | Reference(s) |

| Losartan | [125I]Ang II | Rat Liver Membranes | - | - | - | |

| Candesartan | [3H]Candesartan | NCI-H295 cells | - | - | - | |

| Irbesartan | [125I]Sar1-Ile8 Ang II | HVSMC | - | - | - | |

| Olmesartan | [125I]Ang II | Rat Mesangial Cells | - | - | - | |

| L-163,017 | 125I-[Sar1,Ile8]angiotensin II | Rabbit Aorta | 2.5 | - | - | |

| L-163,017 | 125I-[Sar1,Ile8]angiotensin II | Human Aorta | 0.45 | - | - |

Table 2: Functional Inhibition by AT1R Antagonists

| Compound | Assay | Cell Line/Tissue | IC50 / EC50 (nM) | Endpoint Measured | Reference(s) |

| Losartan | Inhibition of Ang II-induced IP3 formation | Aortic Vascular Smooth Muscle Cells | - | Inositol 1,4,5-trisphosphate levels | |

| Losartan | Inhibition of Ang II-induced protein synthesis | Aortic Vascular Smooth Muscle Cells | 62 ± 18 | Protein synthesis | |

| Olmesartan | Inhibition of stretch-induced ERK phosphorylation | Rat Mesangial Cells | 13 | Phospho-ERK levels | |

| EXP3174 (Losartan metabolite) | Akt and eNOS phosphorylation | Endothelial Cells | ~400 | Phospho-Akt and phospho-eNOS levels | |

| EXP3179 (Losartan metabolite) | Akt and eNOS phosphorylation | Endothelial Cells | ~6.3 | Phospho-Akt and phospho-eNOS levels |

Table 3: β-Arrestin Recruitment Modulated by AT1R Ligands

| Ligand | β-Arrestin Isoform | Assay Location | EC50 (nM) | Emax (% of Ang II) | Reference(s) |

| Angiotensin II | β-arrestin 1 | AT1R | - | - | |

| Angiotensin II | β-arrestin 2 | AT1R | - | - | |

| TRV023 | β-arrestin 1 | AT1R | - | - | |

| TRV023 | β-arrestin 2 | AT1R | - | - |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the downstream signaling of AT1R antagonists.

Radioligand Binding Assay

This assay is used to determine the affinity and density of receptors in a given tissue or cell preparation.

References

A Technical Guide to the Discovery and Synthesis of Novel AT1R Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of novel Angiotensin II Type 1 Receptor (AT1R) antagonists, a critical class of drugs for the management of hypertension and other cardiovascular diseases. The document details the underlying biological pathways, modern drug discovery workflows, key experimental protocols, and synthetic strategies, supported by quantitative data and visual diagrams.

Introduction: The Renin-Angiotensin System and AT1R Blockade

The Renin-Angiotensin System (RAS) is a crucial hormonal cascade that regulates blood pressure and fluid balance.[1] The primary effector of this system, the octapeptide hormone Angiotensin II (Ang II), exerts its physiological and pathological effects by binding to the Angiotensin II Type 1 Receptor (AT1R), a G-protein-coupled receptor (GPCR).[2][3] This interaction triggers a cascade of signaling events leading to vasoconstriction, aldosterone (B195564) release, and sodium retention, which collectively elevate blood pressure.[3][4]

Chronic activation of the Ang II/AT1R axis is a major contributor to the pathophysiology of hypertension, heart failure, and kidney disease. Therefore, blocking this interaction with AT1R antagonists, commonly known as "sartans," has become a cornerstone of cardiovascular therapy. The first of this class, losartan, was approved in 1995, paving the way for the development of numerous other non-peptide, orally active antagonists. This guide explores the scientific journey from understanding the target biology to synthesizing novel and potent drug candidates.

The AT1R Signaling Cascade

Upon binding Ang II, the AT1R activates multiple intracellular signaling pathways through both G-protein-dependent and -independent mechanisms. Understanding these pathways is fundamental for designing functional assays to screen for novel antagonists.

G-Protein-Dependent Pathways:

-

Gq/11 Pathway : This is the primary signaling route. Activation of Gq/11 stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade leads to smooth muscle contraction and cell growth.

-

Other G-Proteins : The AT1R can also couple to Gi/o and G12/13 proteins, further diversifying its signaling output to include pathways like Rho/ROCK.

G-Protein-Independent Pathways:

-

β-Arrestin Pathway : Following agonist binding, the AT1R is phosphorylated, leading to the recruitment of β-arrestins. This not only desensitizes G-protein signaling but also initiates a separate wave of signaling, including the activation of MAPKs like ERK1/2.

-

JAK/STAT Pathway : AT1R activation can stimulate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is typically associated with cytokine receptors and is linked to inflammation and cellular hypertrophy.

-

Reactive Oxygen Species (ROS) : AT1R activation stimulates NADPH oxidase, leading to the production of ROS, which act as second messengers and contribute to oxidative stress, inflammation, and vascular remodeling.

References

In Vitro Characterization of AT1R Antagonist 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the in vitro pharmacological characterization of "AT1R antagonist 1," a potent and selective angiotensin II type 1 receptor (AT1R) antagonist. While specific experimental data for this compound is limited, this guide outlines the standard methodologies and expected data for a thorough in vitro evaluation. "this compound" has been identified as a potent AT1R ligand with a reported binding affinity (Ki) of 8.5 nM[1]. This guide will detail the experimental protocols for receptor binding assays, functional antagonism assays, and downstream signaling pathway analysis, presenting representative data in structured tables for clarity. Furthermore, this document includes visualizations of the AT1R signaling cascade and a typical experimental workflow for antagonist characterization.

Introduction to AT1R Antagonism

The Renin-Angiotensin System (RAS) is a critical regulator of cardiovascular homeostasis, with the angiotensin II type 1 receptor (AT1R) being a key mediator of the physiological effects of angiotensin II (Ang II).[2] Dysregulation of the RAS is implicated in the pathophysiology of hypertension, heart failure, and chronic kidney disease.[2] AT1R antagonists, also known as angiotensin II receptor blockers (ARBs), are a class of drugs that selectively block the AT1R, thereby inhibiting the detrimental effects of Ang II.[2][3] The in vitro characterization of novel AT1R antagonists is a crucial step in the drug discovery process, providing essential information on their potency, selectivity, and mechanism of action.

AT1R Signaling Pathways

Upon activation by Ang II, the AT1R, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to Gαq/11, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including vasoconstriction, inflammation, and cellular growth. Additionally, AT1R can signal through G protein-independent pathways, often involving β-arrestin, which can lead to the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological parameters for "this compound" and provide a comparative context with a representative, well-characterized AT1R antagonist.

Table 1: Receptor Binding Affinity

| Compound | Target | Assay Type | Radioligand | Ki (nM) | Reference |

| This compound | Human AT1R | Competition Binding | 125I-[Sar1,Ile8]AngII | 8.5 | [1] |

| Representative Antagonist | Human AT1R | Competition Binding | 125I-[Sar1,Ile8]AngII | 1 - 10 | N/A |

Table 2: Functional Antagonism

| Compound | Assay Type | Agonist | Cell Line | IC50 (nM) | Reference |

| This compound | Calcium Mobilization | Angiotensin II | HEK293 | Data not available | N/A |

| Representative Antagonist | Calcium Mobilization | Angiotensin II | HEK293 | 5 - 20 | N/A |

| This compound | IP-One Assay | Angiotensin II | CHO-K1 | Data not available | N/A |

| Representative Antagonist | IP-One Assay | Angiotensin II | CHO-K1 | 10 - 50 | N/A |

Table 3: Downstream Signaling

| Compound | Assay Type | Agonist | Cell Line | Effect | Reference |

| This compound | ERK1/2 Phosphorylation | Angiotensin II | Vascular Smooth Muscle Cells | Data not available | N/A |

| Representative Antagonist | ERK1/2 Phosphorylation | Angiotensin II | Vascular Smooth Muscle Cells | Inhibition of Ang II-induced phosphorylation | N/A |

Detailed Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to characterize AT1R antagonists.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of "this compound" for the human AT1 receptor.

Materials:

-

HEK293 cells stably expressing the human AT1R.

-

125I-[Sar1,Ile8]Angiotensin II (Radioligand).

-

"this compound" and a reference antagonist (e.g., Losartan).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 500 mM NaCl, pH 7.4.

-

96-well filter plates and a cell harvester.

-

Gamma counter.

Procedure:

-

Prepare cell membranes from HEK293-hAT1R cells.

-

In a 96-well plate, add increasing concentrations of "this compound" or the reference compound.

-

Add a fixed concentration of 125I-[Sar1,Ile8]Angiotensin II to each well.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate at room temperature for 60-90 minutes.

-

Terminate the reaction by rapid filtration through the filter plates using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

Calculate the IC50 value from the competition binding curve and convert it to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of "this compound" by measuring its ability to inhibit Ang II-induced intracellular calcium release.

Materials:

-

HEK293 or CHO cells stably expressing the human AT1R.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

"this compound" and Angiotensin II.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

A fluorescence plate reader with automated injection capabilities.

Procedure:

-

Plate the cells in a 96-well black, clear-bottom plate and grow to confluence.

-

Load the cells with the calcium-sensitive dye for 60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Add varying concentrations of "this compound" and incubate for a predetermined time.

-

Measure the baseline fluorescence.

-

Inject a fixed concentration of Angiotensin II (typically EC80) and immediately measure the change in fluorescence over time.

-

The increase in fluorescence intensity corresponds to the release of intracellular calcium.

-

Generate dose-response curves for "this compound" to determine its IC50 value.

ERK1/2 Phosphorylation Assay

Objective: To determine the effect of "this compound" on the Ang II-stimulated phosphorylation of ERK1/2.

Materials:

-

Human aortic vascular smooth muscle cells (hAoSMCs) or other suitable cell lines endogenously expressing AT1R.

-

"this compound" and Angiotensin II.

-

Cell lysis buffer and protease/phosphatase inhibitors.

-

Primary antibodies against phospho-ERK1/2 and total ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Western blotting equipment.

Procedure:

-

Culture hAoSMCs and serum-starve them overnight.

-

Pre-incubate the cells with different concentrations of "this compound" for 1 hour.

-

Stimulate the cells with Angiotensin II for 5-10 minutes.

-

Lyse the cells and collect the protein lysates.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-ERK1/2.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total ERK1/2 as a loading control.

-

Quantify the band intensities to determine the level of ERK1/2 phosphorylation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro characterization of an AT1R antagonist.

Conclusion

"this compound" is a potent ligand for the angiotensin II type 1 receptor, with a demonstrated high binding affinity. This technical guide provides the essential framework for a comprehensive in vitro pharmacological evaluation of this and other novel AT1R antagonists. The detailed protocols for binding and functional assays, along with the structured presentation of key quantitative data, serve as a valuable resource for researchers in the field of cardiovascular drug discovery. Further studies, following the outlined experimental workflows, are necessary to fully elucidate the functional antagonist profile and therapeutic potential of "this compound."

References

Selectivity Profile of AT1R Antagonists: A Technical Guide Featuring Losartan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of Angiotensin II Type 1 Receptor (AT1R) antagonists, with a specific focus on Losartan as a representative agent. The document details the quantitative binding affinities, the experimental protocols used for their determination, and the distinct signaling pathways of the AT1 and Angiotensin II Type 2 (AT2) receptors.

Introduction to Angiotensin II Receptors and Antagonism

The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Its primary effector, Angiotensin II (Ang II), exerts its physiological effects by binding to two main G protein-coupled receptor (GPCR) subtypes: AT1R and AT2R.

-

AT1R: Activation of AT1R, primarily through Gq/11 proteins, leads to vasoconstriction, aldosterone (B195564) release, sodium and water retention, and cellular growth—effects that can be detrimental in excess.[1][2]

-

AT2R: The AT2R often mediates effects that counteract those of the AT1R, including vasodilation, anti-inflammatory responses, and apoptosis.[3][4] Its signaling is generally considered to be G-protein independent.

Given these opposing roles, the development of antagonists that selectively block the AT1R has been a cornerstone of therapy for hypertension, heart failure, and diabetic nephropathy.[5] Losartan was the first of this class of nonpeptide, orally active Ang II receptor antagonists to be clinically approved. Its efficacy and safety are rooted in its high selectivity for AT1R over AT2R.

Quantitative Analysis of Binding Affinity and Selectivity

The selectivity of an antagonist is quantitatively expressed by comparing its binding affinity (Ki) for the target receptor (AT1R) versus its affinity for off-target receptors (AT2R). A higher selectivity ratio (Ki AT2R / Ki AT1R) indicates a more specific and desirable antagonist. Losartan exhibits a profound selectivity for the AT1 receptor, with its affinity being over 10,000-fold greater for AT1R than for AT2R.

The table below summarizes the binding affinity data for Losartan and its more potent active metabolite, EXP3174.

| Compound | Receptor | Binding Affinity (pKi) | Binding Affinity (Ki, nM) | Selectivity Ratio (AT2R/AT1R) |

| Losartan | AT1R | 7.17 ± 0.07 | ~20 | >10,000 |

| AT2R | Not Applicable | >10,000 | ||

| EXP3174 (active metabolite) | AT1R | Higher than Losartan | 10-20x more potent than Losartan | Not specified |

| AT2R | Not specified | Not specified |

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a stronger binding affinity.

Experimental Protocol: Radioligand Competitive Binding Assay

The determination of binding affinities (Ki) is typically achieved through radioligand competitive binding assays. This technique measures the ability of an unlabeled compound (the antagonist, e.g., Losartan) to compete with a radiolabeled ligand for binding to the receptor.

Materials

-

Receptor Source: Membrane preparations from cells transiently or stably expressing recombinant human AT1R or AT2R (e.g., COS-7 or CHO cells).

-

Radioligand: A high-affinity radiolabeled ligand, such as [¹²⁵I]Sar¹,Ile⁸-Angiotensin II.

-

Test Compound: Unlabeled Losartan at a range of concentrations.

-

Buffers:

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold binding buffer.

-

-

Apparatus: 96-well plates, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine), vacuum filtration manifold (e.g., FilterMate™ harvester), and a scintillation counter.

Methodology

-

Plate Setup: The assay is performed in 96-well plates. Each well contains the cell membrane preparation (source of receptors), the radioligand at a fixed concentration (typically near its Kd value), and the competing unlabeled antagonist (Losartan) at varying concentrations.

-

Incubation: The plates are incubated, usually for 60-90 minutes at room temperature or 30°C, to allow the binding reaction to reach equilibrium.

-

Separation: The key step is to separate the receptor-bound radioligand from the free, unbound radioligand. This is achieved by rapid vacuum filtration. The contents of each well are passed through a glass fiber filter, which traps the cell membranes (and thus the bound radioligand) while allowing the free radioligand to pass through.

-

Washing: The filters are quickly washed with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: The filters are dried, and a scintillation cocktail is added. The amount of radioactivity trapped on each filter, corresponding to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The raw data (counts per minute) are plotted against the concentration of the unlabeled antagonist. This generates a sigmoidal competition curve. Non-linear regression analysis is used to determine the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization of Methodologies and Pathways

Experimental Workflow

The following diagram illustrates the logical flow of a competitive radioligand binding assay used to determine antagonist selectivity.

References

- 1. Type 1 angiotensin receptor pharmacology: Signaling beyond G proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Losartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Pharmacological Profile of AT1R Antagonist 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of "AT1R antagonist 1," a potent and selective antagonist of the Angiotensin II Type 1 Receptor (AT1R). This document details its binding affinity, selectivity, and mechanism of action, supported by experimental protocols and visual representations of key signaling pathways.

Core Pharmacological Data

"this compound," also identified as compound 10, demonstrates high affinity for the Angiotensin II Type 1 Receptor. The available quantitative data for this compound is summarized below.

| Parameter | Value | Receptor | Species |

| Kᵢ | 8.5 nM | AT1 | Not Specified |

| Selectivity | High (Typical for class) | AT1 vs AT2 | Not Specified |

| In Vivo Efficacy (ED₅₀) | Data Not Available | - | - |

Table 1: Quantitative Pharmacological Data for this compound.

While a specific selectivity ratio for "this compound" is not publicly available, AT1R antagonists as a class are known for their high selectivity for the AT1 receptor over the AT2 receptor, often by a factor of 10,000 to 30,000. Similarly, a specific ED₅₀ value in a hypertensive animal model for "this compound" has not been reported in the available literature. However, potent, orally active AT1R antagonists typically exhibit ED₅₀ values in the range of 0.03 to 0.1 mg/kg in conscious rat models of hypertension.

Mechanism of Action

AT1R antagonists function by competitively blocking the binding of the endogenous peptide hormone Angiotensin II to the AT1 receptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation by Angiotensin II, initiates a cascade of intracellular signaling events leading to vasoconstriction, inflammation, cellular proliferation, and the release of aldosterone. By inhibiting the actions of Angiotensin II at the AT1 receptor, "this compound" effectively mitigates these pathological effects, leading to vasodilation and a reduction in blood pressure.

Signaling Pathways

The AT1 receptor couples to several heterotrimeric G proteins, primarily Gαq/11, but also Gαi and Gα12/13, to initiate downstream signaling. Additionally, it can engage in G protein-independent signaling through β-arrestin and transactivate receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).

Figure 1: Simplified AT1 Receptor Signaling Pathways. This diagram illustrates the major signaling cascades initiated by Angiotensin II binding to the AT1 receptor, leading to vasoconstriction and cell growth. These pathways are blocked by this compound.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the characterization of AT1R antagonists. Below are representative protocols for radioligand binding assays and in vivo blood pressure measurement.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Kᵢ) of a test compound for the AT1 receptor.

Figure 2: Workflow for a competitive radioligand binding assay to determine the affinity of this compound.

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human AT1 receptor (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA protein assay).

-

-

Binding Assay:

-

In a 96-well plate, add a constant amount of membrane preparation to each well.

-

Add increasing concentrations of "this compound".

-

Add a fixed concentration of a radiolabeled AT1R ligand (e.g., [¹²⁵I]Sar¹,Ile⁸-Angiotensin II) at a concentration close to its K₋.

-

For determination of non-specific binding, add a high concentration of an unlabeled AT1R antagonist (e.g., losartan) to a set of wells.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Counting:

-

Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.

-

Plot the specific binding as a function of the logarithm of the antagonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

-

In Vivo Blood Pressure Measurement in Conscious Rats

This protocol describes the use of radiotelemetry to measure the effect of "this compound" on blood pressure in a conscious, freely moving animal model of hypertension, such as the Spontaneously Hypertensive Rat (SHR).

Figure 3: Experimental workflow for in vivo blood pressure measurement using radiotelemetry in conscious rats.

Detailed Methodology:

-

Surgical Implantation:

-

Anesthetize the rat (e.g., SHR) using an appropriate anesthetic agent.

-

Surgically implant a radiotelemetry transmitter with its catheter inserted into the abdominal aorta or femoral artery. The body of the transmitter is secured in the abdominal cavity or subcutaneously.

-

Close the incisions and provide post-operative analgesia.

-

-

Recovery and Acclimatization:

-

Allow the animal to recover from surgery for at least 7-10 days to ensure the return of normal circadian rhythms and to minimize stress-related effects on blood pressure.

-

House the rat in its home cage, which is placed on a receiver that collects the telemetry signal.

-

-

Baseline Data Collection:

-

Record baseline arterial blood pressure and heart rate continuously for 24-48 hours before drug administration to establish a stable baseline.

-

-

Drug Administration:

-

Administer "this compound" or vehicle to the conscious, unrestrained rat via the desired route (e.g., oral gavage).

-

-

Post-Dosing Data Collection:

-

Continuously record blood pressure and heart rate for a predetermined period (e.g., 24 hours) after drug administration to assess the magnitude and duration of the antihypertensive effect.

-

-

Data Analysis:

-

Analyze the collected data to determine the change in mean arterial pressure (MAP) from the baseline period.

-

If multiple doses are tested, a dose-response curve can be generated to estimate the ED₅₀ (the dose that produces 50% of the maximal effect).

-

Conclusion

"this compound" is a high-affinity antagonist of the AT1 receptor. Its pharmacological profile is consistent with a potent and selective agent that effectively blocks the renin-angiotensin system, a key regulator of cardiovascular homeostasis. The provided experimental protocols offer a framework for the further characterization of this and similar compounds in both in vitro and in vivo settings. Future studies should aim to definitively quantify its selectivity profile and in vivo efficacy to fully elucidate its therapeutic potential.

The Inverse Agonism of AT1R Antagonist 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Angiotensin II Type 1 Receptor (AT1R), a class A G protein-coupled receptor (GPCR), is a principal regulator of blood pressure and cardiovascular homeostasis. While traditionally targeted by antagonists that block the binding of its endogenous agonist, Angiotensin II (Ang II), a growing body of evidence highlights the significance of the constitutive, ligand-independent activity of AT1R. Many clinically approved AT1R blockers (ARBs) exhibit inverse agonist properties, actively suppressing this basal signaling. This technical guide provides an in-depth exploration of the inverse agonism of "AT1R antagonist 1," a representative potent inverse agonist. We will detail the underlying signaling pathways, present comparative quantitative data for prominent ARBs, outline key experimental protocols for characterization, and visualize the core concepts and methodologies.

Introduction: Beyond Antagonism to Inverse Agonism

The classical model of receptor pharmacology defines an antagonist as a ligand that competitively or non-competitively blocks an agonist from binding, thereby preventing a biological response. This definition, however, assumes the receptor is inert in the absence of an agonist. It is now understood that many GPCRs, including the AT1R, can spontaneously adopt an active conformation and signal without agonist stimulation, a phenomenon known as constitutive or basal activity.[1][2]

An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits the opposite pharmacological response. It stabilizes the receptor in an inactive conformation, thereby reducing its constitutive activity below basal levels.[3] For the AT1R, this ligand-independent activity can be pathologically relevant, particularly in conditions of mechanical stress (e.g., hypertension, cardiac overload) or in the presence of agonistic autoantibodies.[4] Therefore, the inverse agonistic properties of ARBs like Candesartan (B1668252), Olmesartan, and Valsartan may contribute significantly to their therapeutic efficacy beyond simple Ang II blockade.[5]

Core Signaling Pathway: Gq/11-PLC-IP3 Cascade

The primary signaling pathway for both Ang II-dependent and constitutive AT1R activity is mediated through the heterotrimeric G protein, Gq/11. Activation of AT1R facilitates the exchange of GDP for GTP on the Gαq subunit, leading to its dissociation and subsequent activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which mediates a host of downstream cellular responses including smooth muscle contraction and cellular hypertrophy.

An inverse agonist like this compound stabilizes the inactive state of the AT1R, preventing this spontaneous Gq/11 activation and thereby reducing the basal production of IP3.

Caption: AT1R Gq/11 signaling pathway and mechanism of inverse agonism.

Quantitative Data Presentation

The inverse agonistic properties of ARBs can be quantified and compared using several parameters, including binding affinity (Ki) for the receptor and the potency (IC50) and efficacy (% inhibition) for suppressing basal signaling. The data below is compiled from multiple studies, often using cell lines overexpressing either wild-type (WT) or constitutively active mutant (e.g., N111G) AT1 receptors. The N111G mutant exhibits significantly higher basal activity, making it a valuable tool for studying inverse agonism.

Table 1: Comparative Binding Affinities (Ki) of ARBs for AT1 Receptors

| Compound | Receptor Type | Ki (nM) | Reference Cell Line | Notes |

| Irbesartan | WT-AT1 | 2.5 ± 0.3 | HEK293 | Highest affinity among those tested in the study. |

| EXP3174 | WT-AT1 | 4.3 ± 0.5 | HEK293 | Active metabolite of Losartan. |

| Valsartan | WT-AT1 | 11.2 ± 1.1 | HEK293 | |

| Losartan | WT-AT1 | 23.5 ± 2.1 | HEK293 | |

| Irbesartan | N111G-AT1 | 10.3 ± 1.1 | HEK293 | Affinity is reduced in the active-state mutant. |

| EXP3174 | N111G-AT1 | 15.1 ± 1.5 | HEK293 | |

| Valsartan | N111G-AT1 | 40.2 ± 4.5 | HEK293 | |

| Losartan | N111G-AT1 | 110.1 ± 10.5 | HEK293 |

Data synthesized from Zhang et al. (2015).

Table 2: Comparative Inverse Agonist Potency (IC50) and Efficacy of ARBs

| Compound | Assay | Receptor Type | IC50 (nM) | Max. Inhibition of Basal Activity (%) | Reference Cell Line |

| Candesartan | IP Accumulation | N111G-AT1 | ~3 | Not specified, but most potent | COS-7 |

| EXP3174 | IP Accumulation | N111G-AT1 | ~5 | ~60% | COS-1 |

| Irbesartan | IP Accumulation | N111G-AT1 | ~8 | Not specified | COS-7 |

| Olmesartan | IP Accumulation | N111G-AT1 | Not specified | Stronger than Losartan | HEK293 |

| Valsartan | IP Accumulation | N111G-AT1 | Not specified | Stronger than Losartan | HEK293 |

| Losartan | IP Accumulation | N111G-AT1 | ~277 | ~40% | COS-1 |

Data compiled and interpreted from Le et al. (2003), Takezako et al. (2004), and Miura et al. (2006). Note: Direct comparison of absolute values is challenging due to variations in experimental conditions across studies. The rank order of potency is a more consistent metric, with Candesartan, Olmesartan, and Valsartan generally showing stronger inverse agonism than Losartan.

Key Experimental Protocols

Characterizing the inverse agonism of a compound like this compound requires specific functional and binding assays. Below are detailed methodologies for the most critical experiments.

Inositol Monophosphate (IP-One) Accumulation Assay

This is a functional assay that directly quantifies the product of the Gq/11 signaling cascade. It measures the accumulation of IP1, a stable downstream metabolite of IP3. A decrease in basal IP1 levels in the presence of the test compound indicates inverse agonism. Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.

Protocol:

-

Cell Culture: Plate cells (e.g., HEK293) stably or transiently expressing the AT1R (either WT or a constitutively active mutant like N111G) into 384-well white plates and culture overnight.

-

Compound Preparation: Prepare serial dilutions of "this compound" and control compounds (e.g., Candesartan as a positive control, Ang II as an agonist control) in stimulation buffer.

-

Cell Stimulation: Aspirate the culture medium and add the compound dilutions to the cells. The stimulation buffer should contain LiCl, which inhibits the degradation of IP1, allowing it to accumulate. Incubate for 60 minutes at 37°C.

-

Lysis and Detection: Add the HTRF detection reagents (IP1-d2 conjugate and anti-IP1 cryptate antibody) in lysis buffer to each well.

-

Incubation: Incubate for 60 minutes at room temperature, protected from light.

-

Measurement: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

-

Data Analysis: Calculate the 665/620 nm ratio. A decrease in the ratio corresponds to an increase in cellular IP1. Plot the ratio against the antagonist concentration and fit a dose-response curve to determine the IC50 value for the reduction in basal signaling.

Caption: Workflow for the HTRF IP-One inverse agonism assay.

[35S]GTPγS Binding Assay

This functional assay measures the first step of G protein activation: the binding of GTP to the Gα subunit. The non-hydrolyzable GTP analog, [35S]GTPγS, is used. Inverse agonists decrease the basal rate of [35S]GTPγS binding to Gαq/11 in membranes prepared from cells expressing AT1R.

Protocol:

-

Membrane Preparation: Homogenize AT1R-expressing cells in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, add assay buffer, GDP (to ensure G proteins are in the inactive state), and varying concentrations of "this compound".

-

Incubation: Add the cell membrane preparation to the wells and pre-incubate for 15-30 minutes at 30°C.

-

Initiate Reaction: Start the binding reaction by adding [35S]GTPγS to each well.

-

Incubation: Incubate for 60 minutes at 30°C with gentle agitation.

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound [35S]GTPγS from the free radioligand in the solution. Wash the filters with ice-cold wash buffer.

-

Counting: Dry the filter mats and measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. Subtract non-specific binding from all points. A decrease in basal [35S]GTPγS binding indicates inverse agonism. Calculate IC50 values from the dose-response curve.

Competitive Radioligand Binding Assay

This assay determines the affinity (Ki) of the antagonist for the AT1R by measuring its ability to compete with a radiolabeled ligand (e.g., [125I]Angiotensin II). While it doesn't directly measure function, a high affinity is a prerequisite for potent inverse agonism.

Protocol:

-

Membrane Preparation: Prepare cell membranes expressing AT1R as described for the GTPγS assay.

-

Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of radiolabeled AT1R ligand (e.g., [125I]-[Sar1,Ile8]AngII), and a range of concentrations of the unlabeled "this compound".

-

Incubation: Add the membrane preparation to initiate the binding reaction. Incubate for 60-90 minutes at room temperature to reach equilibrium.

-

Filtration: Separate bound from free radioligand via rapid vacuum filtration, as described above.

-

Counting: Measure the radioactivity on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the log concentration of the antagonist. Fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Advanced Techniques: Visualizing Receptor Dynamics

Bioluminescence Resonance Energy Transfer (BRET)

BRET can be used to study the conformational changes in the AT1R or its dimerization state in live cells. To study inverse agonism, one could design a BRET biosensor that reports on the receptor's conformational state (active vs. inactive). An inverse agonist would be expected to shift the equilibrium towards the inactive state, resulting in a change in the BRET signal.

Conceptual Workflow:

-

Construct Design: Genetically fuse a BRET donor (e.g., Renilla Luciferase, Rluc) and a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP) to intracellular loops or the C-terminus of the AT1R. The distance and/or orientation between the donor and acceptor changes depending on the receptor's activation state.

-

Transfection: Co-express the BRET-tagged receptor constructs in cells.

-

Assay: Add the luciferase substrate (e.g., coelenterazine (B1669285) h). In the presence of an inverse agonist, the receptor conformation shifts, altering the BRET ratio (emission at YFP wavelength / emission at Rluc wavelength).

Caption: Conceptual logic of using a BRET biosensor for inverse agonism.

Conclusion

The characterization of "this compound" as an inverse agonist extends its pharmacological profile beyond simple competitive antagonism. By actively suppressing the constitutive, ligand-independent signaling of the AT1R, such compounds offer a potentially more profound level of receptor inhibition. This property is particularly relevant in pathological states where basal AT1R activity is upregulated. The experimental protocols and quantitative comparisons outlined in this guide provide a robust framework for researchers and drug developers to assess and rank the inverse agonistic properties of novel and existing AT1R-targeting compounds, ultimately aiding in the development of more effective therapeutics for cardiovascular diseases.

References

- 1. Constitutive Activity in the Angiotensin II Type 1 Receptor: Discovery and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into the actions of angiotensin-1 receptor (AT1R) inverse agonists: Perspectives and implications in COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current Topics in Angiotensin II Type 1 Receptor Research: Focus on Inverse Agonism, Receptor Dimerization and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential clinical profile of candesartan compared to other angiotensin receptor blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AT1R Antagonist 1 in Cell Culture

These application notes provide an overview and experimental protocols for utilizing Angiotensin II Receptor Type 1 (AT1R) antagonists in cell culture settings. The information is intended for researchers, scientists, and drug development professionals investigating the effects of AT1R inhibition on cellular processes, particularly in the context of cancer biology.

Introduction

The Renin-Angiotensin System (RAS) is a critical hormonal system involved in regulating blood pressure and fluid balance. Its primary effector, Angiotensin II (Ang II), exerts its physiological effects by binding to two main G-protein coupled receptors: AT1R and AT2R.[1][2] In numerous types of cancer, the Ang II/AT1R signaling axis has been implicated in promoting tumor growth, proliferation, and metastasis.[1][3] Consequently, AT1R antagonists, also known as Angiotensin Receptor Blockers (ARBs), are being investigated as potential anti-cancer therapeutic agents.[4] These compounds competitively inhibit the binding of Ang II to AT1R, thereby blocking its downstream signaling cascades.

This document outlines protocols for studying the effects of a generic "AT1R antagonist 1" in cell culture, with specific examples drawn from studies on established ARBs like Losartan, Telmisartan, and Irbesartan.

Mechanism of Action and Signaling Pathways

Activation of AT1R by Ang II triggers several downstream signaling pathways that contribute to cell proliferation, survival, and angiogenesis. AT1R antagonists block these pathways. Key signaling cascades affected include:

-

Ras-Raf-MAPK Pathway: This pathway is a central regulator of cell proliferation and differentiation.

-

PI3K/Akt/mTOR Pathway: This cascade is crucial for cell growth, survival, and metabolism.

-

NF-κB Signaling: This transcription factor plays a key role in inflammation and cell survival.

Below are diagrams illustrating the points of intervention by AT1R antagonists.

Caption: AT1R signaling and antagonist intervention.

Data Presentation: Effects of AT1R Antagonists on Cancer Cells

The following tables summarize quantitative data from various studies on the effects of different AT1R antagonists on cancer cell lines.

Table 1: Inhibition of Cell Proliferation

| Cell Line | Antagonist | Concentration | Incubation Time | % Inhibition / Effect | Reference |

| MKN-45 (Gastric) | Losartan | 1000 µM | 24 h | 38% | |

| MKN-45 (Gastric) | Losartan | 2000 µM | 24 h | 48% | |

| MKN-45 (Gastric) | Losartan | 3000 µM | 24 h | 90% (IC50 ≈ 3000 µM) | |

| DU-145 (Prostate) | Losartan | 0.5 - 100 µM | 48 h | 27-34% | |

| A549 (NSCLC) | Telmisartan | 20 µM | 72 h | Significant reduction | |

| 786 (Renal) | Telmisartan | 100 µM & 200 µM | 24-48 h | Marked inhibition | |

| HuCCT-1 (CCA) | Telmisartan | 100 µM | 48 h | G0/G1 cell cycle arrest | |

| OE19 (EAC) | Telmisartan | Not specified | Not specified | G0/G1 cell cycle arrest |

Table 2: Induction of Apoptosis and Cell Cycle Arrest

| Cell Line | Antagonist | Concentration | Incubation Time | Apoptotic Effect | Reference |

| 786 (Renal) | Telmisartan | 100 µM & 200 µM | 24-48 h | Increased early and late-stage apoptosis | |

| A549 (NSCLC) | Telmisartan | 20 µM | Not specified | Increased Caspase-3 and Bax, decreased Bcl-2 | |

| HuCCT-1 (CCA) | Telmisartan | 100 µM | 24 h | No significant apoptosis |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of "this compound" on cell proliferation.

Caption: MTT assay experimental workflow.

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

"this compound" stock solution (dissolved in a suitable solvent like sterile water or DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 2,000-8,000 cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Treatment: Prepare serial dilutions of "this compound" in culture medium. Remove the existing medium from the wells and add 100 µL of the antagonist-containing medium. Include untreated control wells.

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 30 minutes at room temperature.

-

Measurement: Measure the absorbance at a wavelength of 550 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with "this compound".

References

- 1. Frontiers | The Effect of Local Renin Angiotensin System in the Common Types of Cancer [frontiersin.org]

- 2. The Network of Angiotensin Receptors in Breast Cancer [mdpi.com]

- 3. Angiotensin II type I receptor (AT1R) is an independent prognosticator of esophageal squamous cell carcinoma and promotes cells proliferation via mTOR activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Angiotensin II receptor type 1 blockers suppress the cell proliferation effects of angiotensin II in breast cancer cells by inhibiting AT1R signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Animal Studies with Angiotensin II Type 1 Receptor (AT1R) Antagonists

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo dosages, experimental protocols, and signaling pathways related to Angiotensin II Type 1 Receptor (AT1R) antagonists, a class of drugs commonly known as angiotensin II receptor blockers (ARBs). This document is intended to guide researchers in designing and conducting preclinical animal studies to evaluate the efficacy and safety of these compounds.

Overview of AT1R Antagonists

AT1R antagonists are a class of pharmaceuticals that selectively bind to and inhibit the angiotensin II receptor type 1 (AT1R). This blockade prevents the vasoconstrictive and sodium-retaining effects of angiotensin II, a key hormone in the renin-angiotensin system (RAS).[1] Consequently, these drugs are widely used in the treatment of hypertension, diabetic nephropathy, and congestive heart failure.[1]

Commonly used AT1R antagonists in preclinical research include:

-

Irbesartan

-

Olmesartan

-

Azilsartan [2]

In Vivo Dosage Summary

The following tables summarize reported dosages of common AT1R antagonists used in various animal models. It is crucial to note that the optimal dose can vary significantly based on the animal model, disease state, route of administration, and specific research question. The provided data should serve as a starting point for dose-range finding studies.

Table 1: Losartan Dosages in In Vivo Animal Studies

| Animal Model | Dosage | Route of Administration | Study Duration | Application/Key Findings |

| Rat (Sprague-Dawley) | 10 mg/kg/day | Subcutaneous (s.c.) | 21 days | Chronic treatment attenuated pressor responses to angiotensin II.[3] |

| Rat (Sprague-Dawley) | 10 mg/kg/day | Intravenous (i.v.) | 10 days | Chronic infusion lowered arterial pressure.[4] |

| Rat (Wistar) | 10 mg/kg/day | In drinking water | 21 days | Blockade of AT1R prevented angiotensin II-induced increases in blood pressure and cardiac hypertrophy.[5] |

| Rat (Wistar) | 10 mg/kg/day | Oral gavage | 14 days | Voluntary ingestion in a sugar paste vehicle resulted in higher plasma concentrations compared to gavage.[6][7] |

| Rat | 10, 25, 100 mg/kg/day | Oral | Gestation Day 15 to Lactation Day 20 | Produced adverse effects in fetuses and neonates at doses >25 mg/kg/day.[8] |

| Mouse | Not specified | Not specified | Not specified | Significant lethality observed after oral administration of 1000 mg/kg.[8] |

Table 2: Valsartan Dosages in In Vivo Animal Studies

| Animal Model | Dosage | Route of Administration | Study Duration | Application/Key Findings |

| Dog (Beagle) | 10 mg/kg | Intravenous (i.v.) | Acute | Reduced blood pressure and systemic resistance in a heart failure model.[9] |

| Dog (Beagle) | 100 mg/kg/day | Oral (p.o.) | 2 weeks | Lowered left ventricular end-diastolic pressure in a heart failure model.[9] |

| Mouse (Tg2576) | 10 and 40 mg/kg/day | Oral | ~5 months | Reduced brain β-amyloid levels and improved spatial learning.[10] |

| Mouse (db/db) | 30 mg/kg | Not specified | 2 weeks | Mitigated the increased permeability of the blood-brain barrier.[11] |

| Rat (Transgenic Ren2) | Not specified | Not specified | 21 days | Used in combination with a renin inhibitor to study effects on myocardial remodeling.[12] |

| Rabbit | Not specified | Not specified | Not specified | Used for in vivo pharmacokinetic evaluation.[5] |

Table 3: Candesartan Cilexetil Dosages in In Vivo Animal Studies

| Animal Model | Dosage | Route of Administration | Study Duration | Application/Key Findings |

| Rat (Sprague-Dawley) | 0.1, 0.3, 1, 3, 10, 30 mg/kg | Oral gavage | Single dose | Dose-dependent inhibition of angiotensin II receptor binding in the kidney.[7] |

| Rat (Hypertensive) | 0.01 - 10 mg/kg | Oral gavage | Single dose | Dose-related reduction in blood pressure.[13] |

| Dog (Beagle) | 1 mg/kg/day | Oral (p.o.) | 60 days | Prevented right ventricular myocardial remodeling in a pulmonary stenosis model.[14] |

| Dog (Beagle) | 0.3 and 1 mg/kg | Oral (p.o.) | Single dose | Reduced blood pressure in a renal hypertensive model.[15] |

| Dog | 12 mg/body/day | Oral | 28 days | Studied for electropharmacological effects on atria in a chronic atrioventricular block model.[16] |

Table 4: Telmisartan Dosages in In Vivo Animal Studies

| Animal Model | Dosage | Route of Administration | Study Duration | Application/Key Findings |

| Dog (Beagle) | 5, 50, 500 mg/kg/day | Oral (stomach tube) | 52 weeks | Chronic toxicity study; maximum effects on blood pressure already achieved at 5 mg/kg.[17] |

| Rat (Spontaneously Hypertensive) | Not specified | Not specified | 4 weeks | High doses decreased macrophage infiltration in the aortic wall.[18] |

| Rat (Metabolic Syndrome Model) | 8 mg/kg/day | Oral | 4 weeks | Improved glucose and lipid profiles.[19] |

| Mouse (5XFAD) | 1 mg/kg/day | Intranasal | Up to 2 months | Reduced amyloid burden and microglial activation in an Alzheimer's disease model.[20] |

Experimental Protocols

Detailed methodologies are critical for the reproducibility of in vivo studies. Below are generalized protocols for key experiments involving AT1R antagonists.

Preparation of Dosing Solutions

-

Losartan: Losartan potassium is freely soluble in water. For oral gavage, it can be dissolved in reverse-osmosis–purified water.[6] For intravenous infusion, it can be dissolved in 0.9% sterile saline.[4]

-

Valsartan: For oral administration in mice, valsartan can be dissolved in a suitable vehicle. One study used a vehicle for administration but the specific composition was not detailed.[21] Another study administered it to dogs in a suspension of 0.5% Natrosol® 250HX (hydroxyethylcellulose).[17]

-

Candesartan Cilexetil: This is a prodrug and is hydrolyzed to the active form, candesartan, during absorption. For oral gavage in rats, it can be freshly prepared in 5% arabic gum.[7]

-

Telmisartan: For oral administration to dogs, telmisartan was suspended in 0.5% NatrosolⓇ 250HX.[17] For intranasal administration in mice, the specific vehicle was not detailed.[20]

Administration Techniques

-

Oral Gavage: This is a common method for precise oral dosing in rodents.[7][22] The procedure involves gently restraining the animal and inserting a gavage needle into the esophagus to deliver the drug solution directly into the stomach. Acclimation of the animals to handling and the procedure is recommended to minimize stress.

-